IACS-10759 vs. Metformin: A 3-Order of Magnitude Difference in Complex I Potency
IACS-10759 exhibits a profound increase in complex I inhibitory potency compared to metformin, a widely used clinical agent with known complex I activity. While metformin is a mild inhibitor, IACS-10759 operates in the low nanomolar range, representing a difference of several orders of magnitude [1]. This potency is a defining feature for research requiring complete, on-target OXPHOS inhibition. In isolated mitochondria, IACS-10759 inhibits ATP production and oxygen consumption at single-digit nanomolar concentrations [2].
| Evidence Dimension | Inhibitory Potency (In Vitro) |
|---|---|
| Target Compound Data | IC50 < 10 nM (single-digit nM in isolated mitochondria) |
| Comparator Or Baseline | Metformin (weak/mild complex I inhibitor) |
| Quantified Difference | >1000-fold increase in potency |
| Conditions | Isolated mitochondria / permeabilized cells with malate/glutamate as substrate |
Why This Matters
This extreme potency is essential for research models requiring complete and rapid ablation of OXPHOS, a condition not achievable with clinically used mild inhibitors like metformin.
- [1] Pujalte-Martin, M., Belaïd, A., Bost, F., & Belaïd-Choucair, Z. (2024). Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759. Molecular Oncology, 18(7), 1423-1435. View Source
- [2] Protopopova, M., Bandi, M., Bardenhagen, J., Bristow, C., Carroll, C., Chang, E., ... & Jones, P. (2015). Abstract 4380: IACS-10759: A novel OXPHOS inhibitor which selectively kill tumors with metabolic vulnerabilities. Cancer Research, 75(15_Supplement), 4380-4380. View Source
